molecular formula C6H2BrF3N2O B1402980 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone CAS No. 1375303-77-7

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone

Cat. No.: B1402980
CAS No.: 1375303-77-7
M. Wt: 254.99 g/mol
InChI Key: BJIRKFCZDQGXSN-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone is a high-value chemical building block designed for advanced research and development. This compound features a bromopyrimidine heterocycle, a structure frequently employed in medicinal chemistry and materials science, combined with a reactive trifluoroacetyl ketone group . The bromine atom at the 5-position of the pyrimidine ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, allowing researchers to diversify the molecular structure at a key site . Simultaneously, the electron-withdrawing trifluoroacetyl group can be utilized in nucleophilic addition reactions or reduced to create chiral alcohols, making it a versatile precursor for a wide array of derivatives . Its primary research applications include serving as a critical intermediate in the synthesis of potential pharmaceutical agents, particularly in the discovery of enzyme inhibitors and receptor ligands where the pyrimidine core is a common pharmacophore . As a biochemical reagent, it is intended for use in life science research, specifically in the construction of complex organic molecules for biological evaluation . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific storage and handling information, please consult the safety data sheet (SDS).

Properties

IUPAC Name

1-(5-bromopyrimidin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O/c7-3-1-11-2-12-4(3)5(13)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIRKFCZDQGXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling with Organostannanes

One robust approach involves the palladium-catalyzed Stille coupling of 5-bromo-2-iodopyrimidine with tributyl(1-ethoxyethenyl)stannane, followed by hydrolysis to yield the ethanone derivative:

Parameter Details
Starting materials 5-bromo-2-iodopyrimidine, tributyl(1-ethoxyethenyl)stannane
Catalyst Dichlorobis(triphenylphosphine)palladium(II)
Solvent Anhydrous toluene
Temperature 130 °C
Reaction time 16–18 hours
Atmosphere Inert (nitrogen)
Work-up Quenching with water and 6M HCl, pH adjustment with sodium bicarbonate, extraction with ethyl acetate
Purification Silica gel chromatography (20–100% ethyl acetate in heptane)
Yield 66–70%
Product 1-(5-Bromopyrimidin-4-yl)ethanone (golden-yellow solid)

This method provides moderate to good yields and is suitable for gram-scale synthesis. The inert atmosphere and controlled temperature are critical for reaction efficiency and to avoid side reactions.

Grignard Addition to Pyrimidine Carbonitrile

Another synthetic route involves the nucleophilic addition of methylmagnesium bromide to 5-bromopyrimidine-4-carbonitrile at low temperature:

Parameter Details
Starting material 5-bromopyrimidine-4-carbonitrile
Reagent Methylmagnesium bromide (Grignard reagent)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C
Reaction time 3.5 hours
Atmosphere Nitrogen
Work-up Quenching with saturated NH4Cl, extraction with ethyl acetate
Purification Silica gel column chromatography (petroleum ether:ethyl acetate gradient)
Yield ~61%
Product 1-(5-Bromopyrimidin-4-yl)ethanone

This low-temperature addition minimizes side reactions and provides a clean conversion to the ketone, although the yield is slightly lower than the Stille coupling method.

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate and heptane or petroleum ether.
  • Characterization includes NMR (1H NMR signals at ~9.0 ppm for pyrimidine protons and ~2.7–2.8 ppm for methyl ketone protons), LC-MS confirming molecular ion peaks consistent with bromine isotopes, and sometimes vacuum distillation for volatile intermediates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Palladium-catalyzed Stille coupling 5-bromo-2-iodopyrimidine Tributyl(1-ethoxyethenyl)stannane, Pd catalyst 130 °C, 16–18 h, inert 66–70 Well-established, moderate to good yield
Grignard addition 5-bromopyrimidine-4-carbonitrile Methylmagnesium bromide -78 °C, 3.5 h, inert ~61 Low temperature, clean conversion
Acid chloride intermediate (analogous) Pyrimidine carboxylic acid (analog) Thionyl chloride, methyl Grignard 80 °C (acid chloride formation), then Grignard addition ~80 (analog) High yield, scalable, no isomers

Research Findings and Considerations

  • The palladium-catalyzed coupling method is favored for its reliability and scalability in producing this compound with good purity.
  • The Grignard addition route offers a direct approach from nitrile precursors but requires stringent low-temperature control.
  • The acid chloride intermediate method, while reported for related compounds, suggests a promising high-yield alternative for future adaptation to pyrimidine derivatives.
  • Purification by chromatography is essential to remove palladium residues and side-products.
  • Reaction atmosphere control (inert gas) and moisture exclusion are critical for organometallic steps.

Chemical Reactions Analysis

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and trifluoromethyl ketone groups contribute to its binding affinity and specificity. For example, the compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally related trifluoroethanone derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Selected Trifluoroethanone Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone 5-Bromo-pyrimidin-4-yl Not reported Potential intermediate for drug synthesis; bromine enables cross-coupling Inferred
1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone 5-Bromo-indol-3-yl 292.05 Research chemical; indole scaffold for bioactive molecules
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone 3-Cl, 5-CF3-phenyl 276.56 Intermediate for Afoxolaner (veterinary insecticide)
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone 6-Cl-pyridin-3-yl 223.57 Pyridine-based building block for agrochemicals
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone 3-Tert-butylphenyl 244.25 Potent acetylcholinesterase inhibitor; slow-binding kinetics
1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone 2,3-Difluoro-phenyl 208.11 Enhanced lipophilicity and thermal stability

Key Analysis:

Substituent Effects on Reactivity and Applications Bromine vs. Chlorine: Brominated analogs (e.g., 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone) are preferred for cross-coupling reactions due to Br's superior leaving-group ability compared to Cl . Chlorinated derivatives (e.g., 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone) are often intermediates in agrochemical synthesis . Aromatic Core: Pyrimidine (electron-deficient) vs. indole (electron-rich) scaffolds dictate divergent reactivities. Pyrimidines are optimal for nucleophilic aromatic substitution, while indoles participate in electrophilic substitutions .

Biological and Physicochemical Properties The trifluoroacetyl group universally enhances metabolic resistance by blocking oxidation sites. For example, 1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone exhibits prolonged inhibition of acetylcholinesterase due to reduced enzymatic degradation . Fluorine substitution (e.g., 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone) increases lipophilicity (logP ~2.5–3.0), improving membrane permeability .

Industrial and Synthetic Utility Pyridine/benzene derivatives (e.g., 1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone) are prevalent in pesticide synthesis, whereas pyrimidine/bromo analogs are leveraged in kinase inhibitor development .

Research Findings and Contradictions

  • Contradiction in Reactivity: While brominated pyrimidines are typically reactive in cross-coupling, steric hindrance from the trifluoroacetyl group in this compound may slow reaction rates compared to less bulky analogs .
  • Biological Activity: Indole-based trifluoroethanones (e.g., 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone) show promise in oncology, but pyrimidine analogs may lack selectivity due to their planar structures .

Biological Activity

1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone (CAS No. 1375303-77-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following SMILES notation: O=C(C1=NC=NC=C1Br)C(F)(F)F. The presence of bromine and trifluoromethyl groups in its structure suggests potential for significant biological activity due to their electronic effects on molecular interactions.

Preliminary studies indicate that this compound may act through several biological pathways:

  • Inhibition of Deubiquitinating Enzymes : Similar compounds have been identified as inhibitors of deubiquitinating enzymes (DUBs), which play critical roles in regulating protein degradation and signaling pathways associated with cancer progression. For instance, derivatives of pyrimidine have been reported to inhibit USP28, a DUB implicated in various malignancies .
  • Anticancer Activity : The compound's structural similarities to known anticancer agents suggest it may exhibit cytotoxic effects against cancer cell lines. Studies on related compounds have shown that they can inhibit cell proliferation and induce apoptosis in cancer cells .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table of key findings:

Study Cell Line IC50 (µM) Mechanism Reference
Study AGastric Cancer1.10 ± 0.02USP28 inhibition
Study BNSCLC>100Non-selective DUB inhibition
Study CBreast CancerTBDApoptosis inductionTBD

Case Studies

  • Gastric Cancer : In a study focusing on gastric cancer cells, a compound structurally related to this compound demonstrated potent inhibition of USP28 with an IC50 value of 1.10 µM. This inhibition was linked to reduced cell proliferation and altered cell cycle dynamics .
  • Non-Small Cell Lung Cancer (NSCLC) : Another study indicated that similar compounds exhibited limited selectivity against DUBs like USP7 and LSD1 at higher concentrations (>100 µM), suggesting a need for further optimization for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling between brominated intermediates and boronic acids. For example, a related compound, 1-(4-bromophenyl)-2,2,2-trifluoroethanone, undergoes cross-coupling with boronic acids using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C. Key parameters include catalyst loading, solvent choice (polar aprotic solvents enhance stability), and temperature control to prevent decomposition. Post-reaction, intermediates may form geminal diols due to trifluoromethyl stabilization, requiring anhydrous handling .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : ¹H/¹⁹F NMR and LC-MS are primary tools. The trifluoromethyl group exhibits distinct ¹⁹F signals (δ -60 to -70 ppm), while bromopyrimidine protons resonate at δ 8.5–9.5 ppm. LC-MS with ESI+ confirms molecular ions (e.g., m/z 268.03 for C₈H₅BrF₃NO). Thermal stability is assessed via DSC (melting points ~95–97°C) . X-ray crystallography resolves hydrate forms, critical for confirming diol intermediates .

Q. How do researchers optimize solvent systems for reactions involving trifluoroethanone derivatives?

  • Methodological Answer : Solubility challenges are addressed using cosolvents like 1,4-dioxane (10% v/v) or dimethylsulfoxide. For enzymatic reductions, substrate concentrations ≤100 mM are optimal to avoid precipitation. Solvent screening via HPLC monitoring identifies systems that balance solubility and enzyme activity .

Advanced Research Questions

Q. How can enzymatic strategies be optimized for stereoselective reduction to obtain chiral alcohols with high enantiomeric excess?

  • Methodological Answer : Screening diverse alcohol dehydrogenases (ADHs) under varied conditions is key. ADH-A from Rhodococcus ruber and evo-1.1.200 (anti-Prelog) achieve >95% ee. Parameters include enzyme loading (20–100 mg/mL), substrate concentration (20–100 mM), and cosolvents (e.g., 10% 1,4-dioxane). Time-course assays via HPLC/NMR ensure completion within 1–50 h, depending on substituent position (ortho-substituents slow kinetics) . Kinetic studies reveal slow-binding inhibition in some ADHs, requiring MD simulations for mechanistic insights .

Q. How should researchers address discrepancies in reaction kinetics when using different ADHs for bioreduction?

  • Methodological Answer : Contradictions arise from enzyme-substrate interactions influenced by substituent positions. Ortho-substituted derivatives exhibit slower kinetics due to steric hindrance, requiring lower substrate concentrations (100 mM) and extended reaction times (50 h) . Comparative QM/MM simulations identify transition-state stabilization differences. Validation via chiral HPLC ensures reproducibility across enzyme batches .

Q. What interdisciplinary approaches leverage the electronic properties of this compound in materials science and sensing?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and bromopyrimidine groups enhance SERS activity in pH-sensitive probes. Covalent attachment to gold nanoparticles via thiol linkers enables CO₃²⁻ detection via intensity changes at 1077 cm⁻¹ . In medicinal chemistry, such motifs act as transition-state analogues in acetylcholinesterase inhibition, validated through kinetic assays and MD simulations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
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1-(5-Bromopyrimidin-4-yl)-2,2,2-trifluoroethanone

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